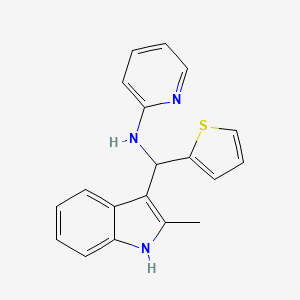

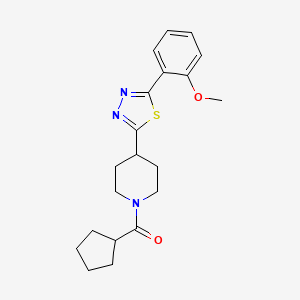

N-((2-甲基-1H-吲哚-3-基)(噻吩-2-基)甲基)吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

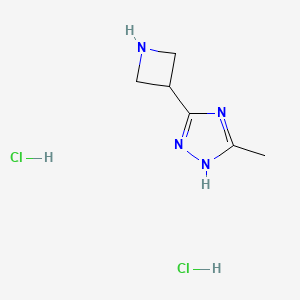

“N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine” is a chemical compound with a molecular weight of 258.34 . It is also known as N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2OS/c1-9-13(10-5-2-3-6-11(10)15-9)14(16-17)12-7-4-8-18-12/h2-8,14-17H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.科学研究应用

有机化学中的合成应用

环加成反应:该化合物可在金催化下用于形式环加成反应,以获得咪唑稠合杂芳烃。这种转化适应了重大的结构变化,并且耐受敏感官能团,使其适用于合成化学 (Garzón & Davies,2014 年)。

胺化过程:它适用于铑催化的 N-叔丁氧羰基 (Boc) 胺化,在吸电子基团存在下显示出高收率和改进的反应性。此过程可用于合成吲哚喹啉生物碱 (Wippich、Truchan 和 Bach,2016 年)。

钯催化的分子内胺化:该化合物通过钯催化的 γ 和 δ 位点 C-H 键的分子内胺化,在有效合成氮杂环丁烷、吡咯烷和吲哚啉中发挥作用。该方法突出了未活化 C-H 键,特别是 C(sp3)-H 键,作为有机合成中的官能团 (何等人,2012 年)。

化学分析和表征

量子化学分析:该化合物已被研究其电子结构和互变异构偏好。量子化学分析表明存在动态互变异构和二价 N(I) 特征,提供了对其电子分布和结构行为的见解 (Bhatia、Malkhede 和 Bharatam,2013 年)。

X 射线晶体研究:已通过 X 射线晶体学进行分析以研究该化合物衍生物的结构和表征。这些研究对于了解抗肿瘤、抗真菌和抗菌活性的药效团位点至关重要 (Titi 等人,2020 年)。

材料科学中的应用

- 缓蚀:含有该分子的席夫碱化合物已被研究作为缓蚀剂。它们对酸性溶液中的低碳钢表现出缓蚀性能,使其在材料保护和工程中具有重要意义 (Leçe、Emregül 和 Atakol,2008 年)。

潜在的生物和药用应用

抗抑郁和益智剂:该化合物的合成衍生物已对其抗抑郁和益智活性进行了评估,在各种生物测定中显示出有希望的结果。这凸显了其在开发用于治疗用途的中枢神经系统活性剂方面的潜力 (Thomas 等人,2016 年)。

药物化学中的有机催化合成:该化合物有助于螺[吡咯烷-3,3'-氧吲哚]的有机催化合成,其对生物活性很重要。该方法为药物化学和多样性导向合成提供了一条新途径 (陈等人,2009 年)。

未来方向

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the polymerization of tubulin, a protein that plays a crucial role in cell division .

Result of Action

One study revealed that a compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine might have similar effects.

Action Environment

It’s known that the success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might also be influenced by similar environmental factors.

属性

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3S/c1-13-18(14-7-2-3-8-15(14)21-13)19(16-9-6-12-23-16)22-17-10-4-5-11-20-17/h2-12,19,21H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYZGYQFSMGILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)

![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)

![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)